molecular formula C7H10N2O2S B13619639 2-Amino-6-methylbenzenesulfonamide CAS No. 90321-31-6

2-Amino-6-methylbenzenesulfonamide

Cat. No.: B13619639
CAS No.: 90321-31-6
M. Wt: 186.23 g/mol
InChI Key: NJZLACFKUHUTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-methylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of an amino group and a methyl group attached to a benzene ring, which is further substituted with a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methylbenzenesulfonamide typically involves the sulfonation of paranitrotoluene followed by a reduction step. The process can be summarized as follows :

    Sulfonation: Paranitrotoluene is dissolved in an organic solvent and reacted with chlorosulfonic acid to form 2-methyl-5-nitrobenzenesulfonyl chloride.

    Reduction: The nitro group is reduced to an amino group using a hydrogenation reaction in the presence of a catalyst, ammonia water, and an organic solvent, resulting in this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high product purity and yield. The process involves careful control of reaction conditions such as temperature, pressure, and the use of efficient catalysts to optimize the production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Amino-6-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. This inhibition leads to the bacteriostatic effect, preventing bacterial growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 2-Amino-6-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

90321-31-6

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-amino-6-methylbenzenesulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)

InChI Key

NJZLACFKUHUTCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.